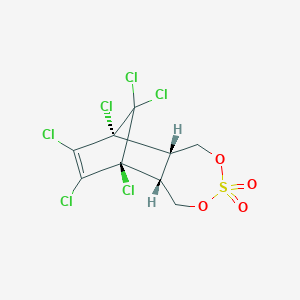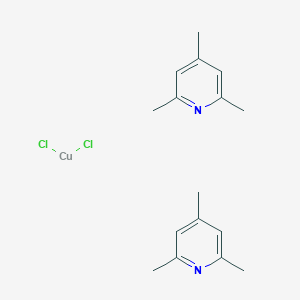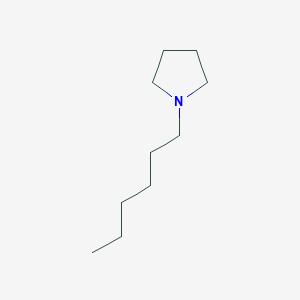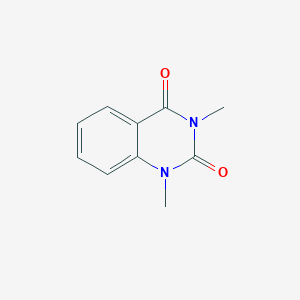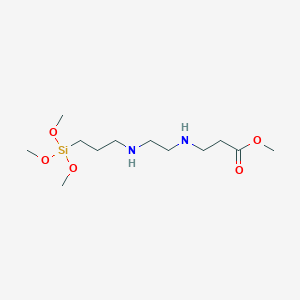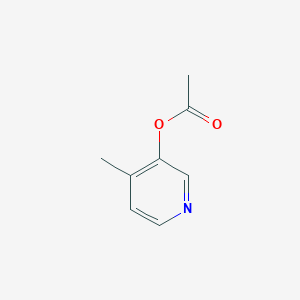
3-Acetoxy-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetoxy-4-methylpyridine, also known as AMP, is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 3-Acetoxy-4-methylpyridine is not fully understood. However, studies have suggested that 3-Acetoxy-4-methylpyridine may act as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. 3-Acetoxy-4-methylpyridine may also affect the activity of various signaling pathways in the body.
Biochemical and Physiological Effects:
3-Acetoxy-4-methylpyridine has been shown to have various biochemical and physiological effects. Studies have suggested that 3-Acetoxy-4-methylpyridine may have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-Acetoxy-4-methylpyridine may also affect the metabolism of various compounds in the body, including glucose and fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
3-Acetoxy-4-methylpyridine has several advantages and limitations for lab experiments. One of the advantages of 3-Acetoxy-4-methylpyridine is its easy synthesis and availability. However, 3-Acetoxy-4-methylpyridine is also known to be unstable and reactive, which may limit its use in certain experiments. Additionally, 3-Acetoxy-4-methylpyridine may have toxic effects on cells, which may limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of 3-Acetoxy-4-methylpyridine. One area of interest is the development of 3-Acetoxy-4-methylpyridine-based drugs for the treatment of various diseases. Another area of interest is the use of 3-Acetoxy-4-methylpyridine as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetoxy-4-methylpyridine and its potential effects on various signaling pathways in the body.
Conclusion:
In conclusion, 3-Acetoxy-4-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-Acetoxy-4-methylpyridine has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 3-Acetoxy-4-methylpyridine in various scientific fields.
Synthesemethoden
The synthesis of 3-Acetoxy-4-methylpyridine can be achieved through various methods, including the reaction of 4-methylpyridine with acetic anhydride in the presence of a catalyst. This method is considered to be one of the most efficient ways to produce 3-Acetoxy-4-methylpyridine in large quantities.
Wissenschaftliche Forschungsanwendungen
3-Acetoxy-4-methylpyridine has been extensively studied for its potential applications in various scientific fields, including organic chemistry, pharmaceuticals, and materials science. In organic chemistry, 3-Acetoxy-4-methylpyridine has been used as a building block for the synthesis of various compounds. In pharmaceuticals, 3-Acetoxy-4-methylpyridine has been studied for its potential as an anti-cancer agent and as a drug for treating neurological disorders. In materials science, 3-Acetoxy-4-methylpyridine has been used as a precursor for the synthesis of various materials, including conducting polymers.
Eigenschaften
CAS-Nummer |
1006-96-8 |
|---|---|
Produktname |
3-Acetoxy-4-methylpyridine |
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
(4-methylpyridin-3-yl) acetate |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-5-8(6)11-7(2)10/h3-5H,1-2H3 |
InChI-Schlüssel |
JLIFSYCXGJGLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)OC(=O)C |
Kanonische SMILES |
CC1=C(C=NC=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
